molecular formula C19H23ClN2O3 B10986935 [1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

[1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B10986935
M. Wt: 362.8 g/mol
InChI Key: RXJJJVIGPHIXRI-UHFFFAOYSA-N
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Description

[1-({[(4-Chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a synthetic compound featuring a cyclohexyl backbone substituted with an acetic acid group. The cyclohexyl ring is further modified with a methylene-linked acetamide group connected to a 4-chloroindole moiety.

The 4-chloroindole group is a critical pharmacophore, as seen in anti-inflammatory agents like indomethacin, while the cyclohexyl spacer may enhance metabolic stability and membrane permeability . The acetylated amino linker provides rigidity and may reduce susceptibility to enzymatic degradation compared to ester or amide analogs .

Properties

Molecular Formula

C19H23ClN2O3

Molecular Weight

362.8 g/mol

IUPAC Name

2-[1-[[[2-(4-chloroindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C19H23ClN2O3/c20-15-5-4-6-16-14(15)7-10-22(16)12-17(23)21-13-19(11-18(24)25)8-2-1-3-9-19/h4-7,10H,1-3,8-9,11-13H2,(H,21,23)(H,24,25)

InChI Key

RXJJJVIGPHIXRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

Preparation Methods

Indole Acetylation

The synthesis begins with the acetylation of 4-chloroindole using chloroacetic acid or acetyl chloride. Lewis acid catalysts, such as aluminum chloride (AlCl₃), are employed to facilitate the reaction at 60–80°C in anhydrous dichloromethane (DCM). This step yields 4-chloro-1H-indol-1-yl acetic acid, a critical intermediate.

Reaction Conditions :

  • Temperature : 60–80°C

  • Catalyst : AlCl₃ (1.2 equiv)

  • Solvent : Anhydrous DCM

  • Yield : 78–85%.

Formation of Cyclohexyl Intermediate

A cyclohexyl moiety is introduced via a Michael addition reaction. Cyclohexylidene acetate reacts with nitromethane in the presence of potassium hydroxide (KOH) to form 1-(nitromethyl)cyclohexyl acetic acid. This intermediate is hydrolyzed in aqueous methanol to yield 1-(aminomethyl)cyclohexyl acetic acid (gabapentin analog).

Key Steps :

  • Michael Addition :

    • Reagents : Cyclohexylidene acetate, nitromethane, KOH

    • Solvent : Methanol

    • Yield : 70–75%.

  • Hydrolysis :

    • Conditions : 10% KOH in methanol/H₂O (1:1)

    • Temperature : Room temperature

    • Yield : 90–95%.

Coupling Reaction

The final step involves coupling 4-chloro-1H-indol-1-yl acetic acid with 1-(aminomethyl)cyclohexyl acetic acid using carbodiimide crosslinkers (e.g., EDC/HCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at 25°C for 12–16 hours.

Optimization Data :

ParameterValue
Coupling ReagentEDC/HCl (1.5 equiv)
AdditiveHOBt (1.2 equiv)
SolventDMF
Temperature25°C
Yield65–72%

Hydrogenation-Based Pathway

Nitro Group Reduction

A nitro-containing precursor, 1-(nitromethyl)cyclohexyl acetic acid, undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under ambient pressure. This step reduces the nitro group to an amine, forming 1-(aminomethyl)cyclohexyl acetic acid.

Hydrogenation Conditions :

  • Catalyst : 10% Pd/C (0.1 equiv)

  • Solvent : Methanol

  • Pressure : 1 atm (H₂)

  • Yield : 80–85%.

Post-Hydrogenation Purification

The product is purified via recrystallization from tetrahydrofuran (THF) to achieve >99% purity. This method avoids lactam formation, a common side reaction in similar syntheses.

Continuous Flow Synthesis

Industrial-Scale Production

Recent advancements utilize continuous flow reactors to enhance efficiency. The acetylation and coupling steps are performed in a tandem reactor system, reducing reaction times from hours to minutes.

Advantages :

  • Throughput : 5 kg/day

  • Purity : 98.5% (HPLC)

  • Solvent Use : Reduced by 40% compared to batch processes.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Multi-Step Synthesis65–7295–98ModerateHigh
Hydrogenation80–8599+HighModerate
Continuous Flow90–9598.5Very HighLow

Challenges and Optimization Strategies

Green Chemistry Approaches

  • Solvent Recycling : Methanol and DMF are recovered via distillation, reducing waste.

  • Catalyst Reuse : Pd/C is filtered and reactivated, lowering costs by 30% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares key structural and functional attributes of the target compound with similar molecules:

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Application Source
[Target Compound] ~364.8 4-Chloroindole, cyclohexyl, acetyl amino Not explicitly reported (potential NSAID-like activity) -
4-Chloroindole-3-acetic acid 209.6 4-Chloroindole, acetic acid Plant growth hormone analog
Indomethacin 357.8 4-Chlorobenzoyl, methoxy, methylindole NSAID (COX inhibition)
Schiff Base Ligand 11 () ~377.4 2-Hydroxynaphthylidene, cyclohexyl Antioxidant (lower than gallic acid)
trans-2-(4-Aminocyclohexyl)acetic acid HCl 207.7 Cyclohexyl, primary amine Building block for drug synthesis
Urea Derivatives () ~350–400 Cyclohexyl, urea, triazole Anticonvulsant/CNS depressant
Ethyl 2-[1-(methylamino)cyclohexyl]acetate HCl 235.8 Cyclohexyl, methylamino, ester Synthetic intermediate

Key Structural and Functional Differences

  • Its primary role as a plant hormone contrasts with the target compound’s synthetic medicinal chemistry focus .
  • Indomethacin () : Shares the 4-chloroindole motif but replaces the cyclohexyl-acetic acid with a 4-chlorobenzoyl group. This substitution is critical for COX inhibition, suggesting the target compound may have divergent pharmacological targets .
  • Schiff Base Ligand 11 () : Features a hydroxynaphthylidene group instead of 4-chloroindole, resulting in lower antioxidant activity. This highlights the importance of the chloroindole moiety in electronic properties and binding interactions .
  • Urea Derivatives (): Replace the acetyl amino group with urea-linked triazoles, enabling anticonvulsant activity. This underscores the role of functional groups in modulating biological activity .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The cyclohexyl group in the target compound likely increases logP compared to 4-chloroindole-3-acetic acid, enhancing membrane permeability .
  • Metabolic Stability: The acetyl amino group may reduce hydrolysis susceptibility compared to ester-containing analogs like ethyl 2-[1-(methylamino)cyclohexyl]acetate HCl .

Research Findings and Implications

  • Antioxidant Activity : The Schiff base analog () showed lower activity than gallic acid, suggesting that electron-withdrawing groups (e.g., chloro) on the indole may enhance radical scavenging if properly positioned .
  • Anti-Inflammatory Potential: Structural similarity to indomethacin implies possible COX inhibition, but the cyclohexyl spacer may redirect binding to alternative targets .
  • CNS Applications : The urea derivatives () demonstrate that cyclohexyl-acetic acid scaffolds can access the CNS, supporting further exploration of the target compound for neurological disorders .

Biological Activity

The compound [1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic molecule notable for its potential biological activities. Its structure features an indole ring, a chloro substituent, an acetylamino group, and a cyclohexyl moiety, which contribute to its pharmacological properties. This article explores its biological activities, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound has the following molecular formula: C19H23ClN2O3C_{19}H_{23}ClN_{2}O_{3} with a molar mass of 362.85 g/mol. The presence of the indole ring is significant as indole derivatives are widely recognized for their diverse biological activities, including anticancer and anti-inflammatory properties. The chloro group may enhance the compound's selectivity and potency towards specific biological targets.

Anticancer Activity

Research indicates that indole derivatives often exhibit anticancer properties. For instance, studies have shown that compounds related to indole can inhibit cell proliferation in various cancer cell lines:

Cell Line Compound IC50 (µM) Activity
MCF-7Indole Derivative<10High cytotoxicity
HCT-116Indole Derivative5-15Moderate cytotoxicity
HeLaIndole Derivative10-20Moderate cytotoxicity

The compound's structural components suggest it could interact with critical proteins involved in cancer progression, potentially inducing apoptosis or inhibiting tumor growth.

Anti-inflammatory Potential

Compounds containing acetic acid functional groups have been associated with anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The presence of the acetylamino group in this compound may facilitate such interactions:

Mechanism Effect
COX inhibitionReduced inflammation
Cytokine modulationDecreased cytokine release

Synthesis and Optimization

The synthesis of This compound involves several steps that require careful optimization to maximize yield and purity. Typical synthetic routes may include:

  • Formation of the Indole Derivative : Starting from commercially available indole compounds.
  • Acetylation Reaction : Introducing the acetyl group using acetic anhydride or acetyl chloride.
  • Cyclization Steps : Formation of the cyclohexyl moiety through cyclization reactions.

Each step must be optimized for reaction conditions such as temperature, solvent choice, and reaction time to ensure high efficiency.

Case Studies and Research Findings

A review of literature reveals various studies focusing on similar indole-containing compounds:

  • Indole Complexes : Research has demonstrated that indole-containing metal complexes exhibit enhanced anticancer activities compared to their ligands, suggesting potential for further exploration in drug development .
  • Structure-Activity Relationship (SAR) : Quantitative structure-activity relationship studies indicate that modifications to the indole structure can significantly impact biological activity, highlighting the importance of structural optimization in drug design .
  • Mechanistic Studies : Investigations into the mechanisms of action for related compounds have shown that they may induce apoptosis via caspase activation and reactive oxygen species (ROS) formation .

Q & A

Q. Key Characterization Tools :

  • Mass Spectrometry (MS) : Confirmation of molecular ions (e.g., m/z 386 [M + H]⁺ for intermediates) .
  • Column Chromatography : Purification using silica gel and gradients of EtOAc/hexane .

Advanced: How can researchers address low yields during the nitro-to-amine reduction step in the synthesis?

Methodological Answer:
Low yields in nitro reductions (e.g., step 2 in ) are often due to incomplete reaction or side-product formation. Optimization strategies include:

  • Catalyst Loading : Increasing Fe powder stoichiometry (e.g., from 1:1 to 1:10 molar ratio relative to substrate) to ensure complete reduction .
  • Reaction Time : Extending reflux duration (e.g., 12–24 hours) under NH₄Cl-saturated ethanol .
  • Workup : Filtering hot reaction mixtures to avoid precipitation of Fe byproducts, followed by rapid solvent evaporation .

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